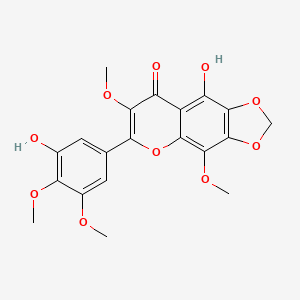![molecular formula C10H18O2 B13404060 (1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B13404060.png)
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S,5R)-(-)-2,3-Pinanediol, also known as (-)-2-Hydroxyisopinocampheol, is a chiral diol with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its bicyclic structure, which includes a pinane skeleton with two hydroxyl groups at the 2 and 3 positions. It is commonly used in organic synthesis as a chiral building block and ligand.
準備方法
Synthetic Routes and Reaction Conditions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol can be synthesized through several methods. One common approach involves the reduction of pinonic acid using sodium borohydride (NaBH4) in the presence of a chiral catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-Pinanediol often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic reduction of pinonic acid using specific reductases has been explored as a scalable method for producing this compound . The process is environmentally friendly and can be conducted under ambient conditions.
化学反応の分析
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Pinanone, pinanal.
Reduction: Pinane derivatives.
Substitution: Functionalized pinane compounds.
科学的研究の応用
(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-Pinanediol involves its interaction with various molecular targets and pathways. As a chiral diol, it can form complexes with metal ions, which can then participate in catalytic cycles for asymmetric synthesis . The hydroxyl groups play a crucial role in hydrogen bonding and coordination with other molecules, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
- (1S,2S,3R,5S)-(+)-Pinanediol
- (±)-exo,exo-2,3-Camphanediol
- (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-Pinanediol is unique due to its high enantioselectivity and versatility as a chiral building block. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric synthesis . Additionally, its bicyclic structure provides rigidity, which is advantageous in maintaining the stereochemistry of the synthesized products.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8?,10+/m0/s1 |
InChIキー |
MOILFCKRQFQVFS-SIDGSAAQSA-N |
異性体SMILES |
C[C@]1([C@H]2C[C@H](C2(C)C)CC1O)O |
正規SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


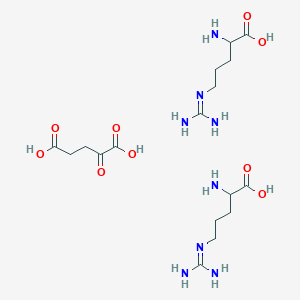
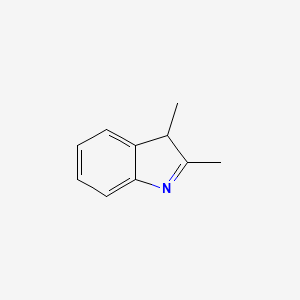
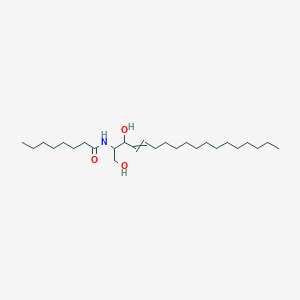
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
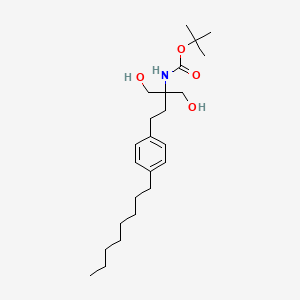
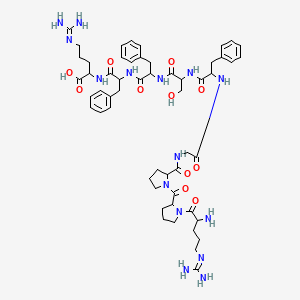
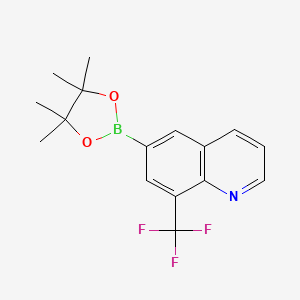

![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)

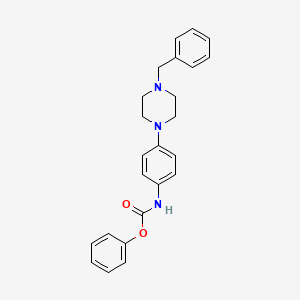
![5,5'-(9,19-Dimethyl-1,3,5,7,11,13,15,17-octaphenylpentacyclo[11.7.1.1^(3,11).1^(5,17).1^(7,15)]decasiloxane-9,19-diyl)bis[hexahydro-4,7-methanoisobenzofuran-1,3-dione]](/img/structure/B13404022.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
